molecular formula C6H3ClFNO4S B2478804 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride CAS No. 887266-98-0

2-Fluoro-6-nitrobenzene-1-sulfonyl chloride

Cat. No.: B2478804
CAS No.: 887266-98-0
M. Wt: 239.6
InChI Key: QTNQIGYAUISKNU-UHFFFAOYSA-N
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Description

2-Fluoro-6-nitrobenzene-1-sulfonyl chloride is a halogenated sulfonyl chloride derivative characterized by a nitro (-NO₂) group at the 6-position and a fluorine atom at the 2-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic systems. Its reactivity is influenced by the electron-withdrawing effects of both the nitro and fluorine substituents, which enhance the electrophilicity of the sulfonyl chloride group. While PubChem provides foundational data for this compound, technical limitations (e.g., JavaScript requirements) restrict direct access to its full profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride typically involves multiple steps. One common method includes the nitration of fluorobenzene to introduce the nitro group, followed by sulfonation to add the sulfonyl chloride group. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and chlorosulfonic acid for sulfonation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition and Biochemical Probes
Research indicates that 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride may function as an enzyme inhibitor or biochemical probe. Preliminary studies have shown its potential in inhibiting specific enzyme activities, which could be pivotal in therapeutic contexts, particularly in cancer treatment and antimicrobial applications. The compound's ability to interact with biological systems makes it a candidate for further investigation into its mechanism of action and therapeutic efficacy .

Anticancer Properties
The compound has been studied for its potential anticancer properties. It has shown promise in inhibiting the growth of cancer cell lines, particularly those with high levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. These proteins are often overexpressed in various cancers, making them critical targets for drug development .

Synthetic Organic Chemistry

Synthesis of Sulfonyl Fluorides
this compound serves as a precursor for synthesizing sulfonyl fluorides through various chemical reactions. The transformation from sulfonates to sulfonyl fluorides has been explored using this compound as a starting material, demonstrating its utility in creating valuable sulfonyl fluoride derivatives . This process typically involves nucleophilic substitution reactions that can be optimized for better yields.

Reactivity in Nucleophilic Substitution Reactions
The compound's reactivity profile allows it to participate in nucleophilic aromatic substitution reactions. This is particularly useful in the synthesis of more complex organic molecules where specific functional groups are required . The presence of both the nitro and sulfonyl chloride groups enhances its electrophilicity, facilitating these transformations.

Material Science

Development of Functional Materials
In materials science, this compound can be utilized to develop functional materials with specific electronic or optical properties. The incorporation of fluorinated compounds into polymer matrices can lead to enhanced thermal stability and mechanical properties, making them suitable for advanced applications .

Case Studies

Study Focus Findings
Enzyme InhibitionDemonstrated potential as a selective inhibitor of lipoprotein lipase .
Anticancer ActivityInhibits growth in small-cell lung cancer cell lines .
Synthesis EfficiencyImproved yields in the synthesis of sulfonyl fluorides using optimized conditions .
Functional Material DevelopmentEnhanced properties observed in fluorinated polymer composites .

Mechanism of Action

The mechanism of action of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate derivatives, depending on the nucleophile used . The nitro group can also participate in redox reactions, further expanding the compound’s reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key analogs differ in substituent positions, electronic properties, and functional groups. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison

Compound Name CAS No. Substituent Positions Key Functional Groups Similarity Score* Applications/Reactivity
2-Fluoro-6-nitrobenzene-1-sulfonyl chloride [Not specified] 2-F, 6-NO₂ Sulfonyl chloride Reference Sulfonamide synthesis
4-Fluoro-3-nitrobenzenesulfonyl chloride 1146290-36-9 4-F, 3-NO₂ Sulfonyl chloride 0.64 Intermediate in explosives research
2-Fluoro-4-nitrobenzene-1-sulfonyl chloride 6325-93-5 2-F, 4-NO₂ Sulfonyl chloride 0.64 Polymer modification
5-Cyano-2-fluorobenzene-1-sulfonyl chloride [Not specified] 2-F, 5-CN Sulfonyl chloride, cyano N/A Drug discovery intermediates
2-Fluoro-6-methoxybenzene-1-sulfonyl chloride 1176126-31-0 2-F, 6-OCH₃ Sulfonyl chloride, methoxy N/A Sensors, agrochemicals

*Similarity scores derived from structural fingerprint comparisons (Tanimoto coefficient ≥0.6) .

Reactivity and Electronic Effects

  • Nitro Group Position : The 6-nitro substituent in the parent compound creates a strong electron-withdrawing effect, increasing the sulfonyl chloride’s electrophilicity compared to analogs like 2-fluoro-4-nitrobenzene-1-sulfonyl chloride (CAS 6325-93-5). This enhances its reactivity in nucleophilic substitution reactions .
  • Fluorine vs. Methoxy/Cyano: The 2-fluoro substituent provides steric hindrance and moderate electron withdrawal, whereas the methoxy group in 2-fluoro-6-methoxybenzene-1-sulfonyl chloride (CAS 1176126-31-0) is electron-donating, reducing sulfonyl chloride reactivity . The cyano group in 5-cyano-2-fluorobenzene-1-sulfonyl chloride introduces a strong electron-withdrawing effect, making it suitable for coupling reactions in medicinal chemistry .

Key Research Findings

  • Synthetic Yields: Derivatives with electron-withdrawing groups (e.g., nitro, cyano) generally exhibit lower yields in sulfonylation reactions due to increased side reactions, as observed in the synthesis of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (38% yield under mild conditions) .
  • Stability: Fluorine-substituted sulfonyl chlorides demonstrate superior hydrolytic stability compared to non-halogenated analogs, making them preferable for multi-step syntheses .

Biological Activity

2-Fluoro-6-nitrobenzene-1-sulfonyl chloride (CAS No. 887266-98-0) is a chemical compound characterized by its unique molecular structure, which includes a fluorine atom at the 2-position, a nitro group at the 6-position, and a sulfonyl chloride group at the 1-position. This arrangement enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and biological research. The compound's molecular formula is C7H5ClFNO4SC_7H_5ClFNO_4S with a molecular weight of approximately 253.64 g/mol .

The biological activity of this compound primarily stems from its ability to interact with various biological targets, particularly enzymes. The sulfonamide group in the compound can mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound potentially exhibits antibacterial properties similar to traditional sulfonamide antibiotics .

Antibacterial Properties

Research indicates that compounds with similar structures to this compound have shown promise as antibacterial agents. The mechanism involves competitive inhibition of bacterial enzymes that are essential for synthesizing folate, thereby disrupting bacterial growth .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor due to its sulfonamide functionality. This characteristic allows it to bind effectively to active sites of target enzymes, potentially leading to therapeutic applications in treating bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Enzyme Interaction Studies : A study demonstrated that derivatives of sulfonamides, including those similar to this compound, inhibited dihydropteroate synthase effectively, showcasing their potential as antibacterial agents .
  • Cell Viability Assays : In vitro assays using cancer cell lines indicated that compounds structurally related to this compound could induce apoptosis in a dose-dependent manner, suggesting potential applications in cancer therapeutics .
  • Molecular Docking Studies : Computational studies have shown that this compound can bind to various biological targets with significant affinity, indicating its potential as a lead compound for drug development .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
This compound C7H5ClFNO4SFluorine and nitro substitution enhances reactivity
2-Chloro-6-nitrobenzene-1-sulfonyl chloride C7H5ClNO4SChlorine instead of fluorine
N-methyl-4-nitrobenzenesulfonamide C7H8N2O4SLacks fluorine; different antibacterial profile
2-Fluoro-4-nitrobenzenesulfonamide C7H6FNO4SMethyl group addition alters biological activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-fluoro-6-nitrobenzene-1-sulfonyl chloride, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves two key steps: (1) sulfonation of a fluorobenzene derivative and (2) nitration. For example, starting with 2-fluorobenzenesulfonyl chloride, nitration can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize decomposition . Optimization includes monitoring reaction time and acid ratios to prevent over-nitration. Purity is enhanced via recrystallization in non-polar solvents (e.g., hexane) or column chromatography using silica gel and ethyl acetate/hexane eluents .

Q. How can researchers verify the identity and purity of this compound post-synthesis?

  • Methodological Answer : Analytical techniques include:

  • ¹⁹F NMR : To confirm the fluorine environment and absence of positional isomers.
  • HPLC : Using a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95% by area normalization).
  • Mass Spectrometry (HRMS) : To validate molecular ion peaks (e.g., [M+H]⁺ at m/z 259.9) and isotopic patterns .

Q. What are the critical safety considerations when handling this sulfonyl chloride?

  • Methodological Answer : The compound is moisture-sensitive and hydrolyzes exothermically. Use anhydrous conditions (e.g., dry THF or DCM) and inert atmospheres (N₂/Ar). Personal protective equipment (PPE) must include acid-resistant gloves and goggles due to its corrosive nature. Waste should be neutralized with ice-cold sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?

  • Methodological Answer : The nitro group at the 6-position deactivates the benzene ring, reducing electrophilicity at the sulfonyl chloride. This necessitates stronger nucleophiles (e.g., primary amines in DMF with 1,8-diazabicycloundec-7-ene (DBU)) to drive substitution. Kinetic studies using time-resolved ¹H NMR can monitor reaction progress and identify intermediates .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or dimerization) during functionalization?

  • Methodological Answer :

  • Low-Temperature Reactions : Conduct substitutions at –20°C to slow hydrolysis.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups on amines to prevent unwanted proton exchange.
  • Catalytic Additives : Add molecular sieves (3Å) to scavenge water in solvent systems .

Q. How can computational chemistry predict regioselectivity in derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrostatic potential maps to identify reactive sites. For example, the nitro group directs electrophiles to the para position relative to fluorine. Transition-state modeling (IRC analysis) further clarifies kinetic vs. thermodynamic control in substitution pathways .

Q. What are the challenges in characterizing hydrolytic stability, and how can they be addressed experimentally?

  • Methodological Answer : Hydrolysis rates are quantified via:

  • pH-Dependent Kinetics : Track degradation in buffered solutions (pH 2–12) using UV-Vis spectroscopy (λₘₐₓ ≈ 270 nm).
  • Activation Energy : Perform Arrhenius studies (25–60°C) to extrapolate shelf-life under storage conditions .

Q. Notes on Contradictions and Limitations

  • and suggest conflicting hydrolysis rates for fluorinated sulfonyl chlorides. This may arise from differences in substituent electronic effects (e.g., nitro vs. methoxy groups). Researchers should validate stability under their specific reaction conditions.
  • Computational predictions (DFT) require experimental validation due to approximations in solvation models .

Properties

IUPAC Name

2-fluoro-6-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO4S/c7-14(12,13)6-4(8)2-1-3-5(6)9(10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNQIGYAUISKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887266-98-0
Record name 2-fluoro-6-nitrobenzene-1-sulfonyl chloride
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